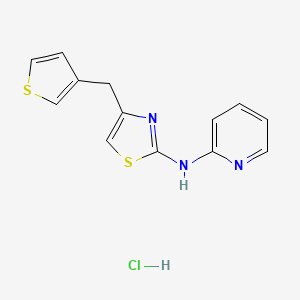

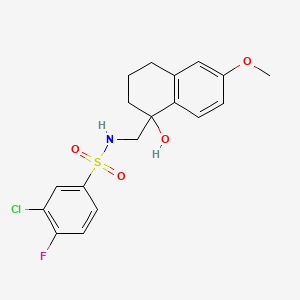

![molecular formula C18H17N3O3S B2990451 ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate CAS No. 403835-17-6](/img/structure/B2990451.png)

ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate has been described in the literature . In one such synthesis, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-{[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde} in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-{4-{[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene}hydrazine-1-carbothioamide .Molecular Structure Analysis

The molecular formula of this compound is C18H17N3O3S . It has an average mass of 355.411 Da and a monoisotopic mass of 355.099060 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, benzimidazoles, which are part of the compound’s structure, are known to undergo various chemical reactions . For instance, benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy .Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Supramolecular Structures

Research has explored the formation of hydrogen-bonded supramolecular structures involving ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate derivatives. These structures demonstrate intricate hydrogen bonding patterns, contributing to our understanding of molecular interactions and supramolecular chemistry (Portilla et al., 2007).

Synthesis and Anti-Inflammatory Activity

This compound has been synthesized and its derivatives have been examined for their anti-inflammatory properties. This research is significant for developing new therapeutic compounds with potential anti-inflammatory effects (Abignente et al., 1992).

Spectroscopic and Theoretical Studies

The compound has been the subject of spectroscopic and theoretical studies, providing insights into its molecular structure and properties. These studies are crucial for the development of new materials and drugs (Koca et al., 2014).

Synthesis of Novel Aromatic Polyimides

Research involving this compound derivatives has contributed to the synthesis of novel aromatic polyimides, which have potential applications in materials science and engineering (Butt et al., 2005).

One-Pot Synthesis of Novel Compounds

The compound has been used in one-pot synthesis processes to create new chemical entities, showcasing the versatility of this molecule in synthetic chemistry (Kalhor, 2015).

Wirkmechanismus

Target of Action

The primary targets of the compound “ethyl 4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-2-24-17(23)12-7-9-13(10-8-12)19-16(22)11-25-18-20-14-5-3-4-6-15(14)21-18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOWWCPSVLJTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

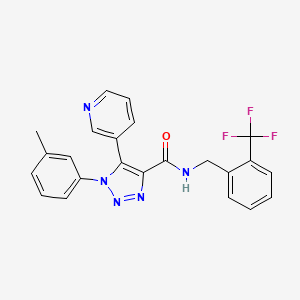

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)

![Tert-butyl 1-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2990371.png)

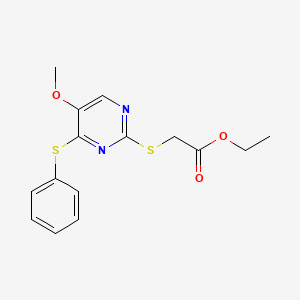

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

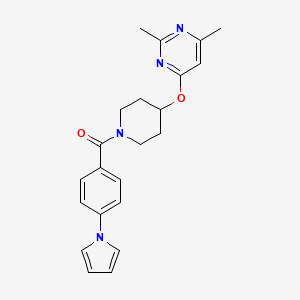

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2990379.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)

![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)